molecular formula C14H14Cl2N2O3 B14323521 Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14323521
M. Wt: 329.2 g/mol
InChI Key: LCJXNRFZPHKEMQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea . This compound belongs to a class of heterocycles with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure features a 2,3-dichlorophenyl substituent at the C4 position, a methyl group at C6, and an ester moiety at C5, which collectively influence its physicochemical and pharmacological behavior.

Properties

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14Cl2N2O3/c1-3-21-13(19)10-7(2)17-14(20)18-12(10)8-5-4-6-9(15)11(8)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20)

InChI Key

LCJXNRFZPHKEMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via acid-catalyzed formation of an acyliminium intermediate, followed by nucleophilic attack by the enol form of ethyl acetoacetate and subsequent cyclocondensation with urea. Typical molar ratios are 1:1:1 (aldehyde:β-ketoester:urea), though excess urea (1.2–1.5 eq.) is often employed to drive the reaction to completion.

Catalytic Systems and Solvents

  • Acid Catalysts : Concentrated HCl, BF3·OEt2, or p-toluenesulfonic acid (p-TSA) are commonly used. HCl (10–15 mol%) in ethanol achieves moderate yields (50–60%) but requires prolonged reflux (6–8 hours).
  • Solvents : Ethanol, acetic acid, or solvent-free conditions. Ethanol is preferred due to its ability to dissolve urea, but acetic acid enhances reactivity at the cost of difficult workup.

Yield and Limitations

Classical methods yield 55–65% of the target compound, with side products arising from incomplete cyclization or aldehyde self-condensation. Scaling up exacerbates inefficiencies due to extended reaction times and thermal degradation.

Microwave-Assisted Synthesis: Enhanced Efficiency

Microwave (MW) irradiation has revolutionized DHPM synthesis by reducing reaction times from hours to minutes while improving yields.

Optimized Protocol for Target Compound

  • Reagents :
    • 2,3-Dichlorobenzaldehyde (1 eq.)
    • Ethyl acetoacetate (1 eq.)
    • Urea (1.2 eq.)
    • Catalyst: Potassium tert-butoxide (0.1 eq.)
    • Solvent: Ethanol (5 mL/mmol)
  • Conditions : Microwave irradiation (800 W, 80°C, 4–6 minutes).

Comparative Performance

Parameter Classical Method Microwave Method
Reaction Time 6–8 hours 4–6 minutes
Yield 55–65% 88–92%
Purity (HPLC) 90–92% 98–99%

The microwave method eliminates side reactions through uniform heating, enabling near-quantitative conversion. Potassium tert-butoxide outperforms traditional acids by stabilizing intermediates via alkoxide formation.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques avoid solvents entirely, combining reagents in a solid-state reaction. A mixture of 2,3-dichlorobenzaldehyde, ethyl acetoacetate, urea, and montmorillonite K10 (catalyst) is milled at 30 Hz for 20 minutes, yielding 78–82% product. While less efficient than MW, this method aligns with green chemistry principles.

Ionic Liquid Catalysis

Ionic liquids like [BMIM][BF4] act as dual solvent-catalysts, facilitating reactions at 100°C in 2 hours with 75% yield. Recyclability (up to 5 cycles) reduces waste, though product isolation remains challenging due to high viscosity.

Post-Synthetic Modifications and Purification

Recrystallization

Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane (3:1 v/v), yielding colorless crystals with >99% purity.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves minor impurities but is rarely needed due to the high selectivity of MW synthesis.

Structural Characterization and Analytical Data

Spectroscopic Properties

  • 1H NMR (400 MHz, CDCl3) : δ 1.14 (t, J = 7.1 Hz, 3H, CH2CH3), 2.40 (s, 3H, CH3), 4.08 (q, J = 7.1 Hz, 2H, OCH2), 5.72 (d, J = 3.1 Hz, 1H, C4-H), 7.06–7.34 (m, 3H, Ar-H).
  • 13C NMR (100 MHz, CDCl3) : δ 14.0 (CH2CH3), 18.6 (CH3), 60.6 (OCH2), 104.0 (C5), 138.4 (C=O).

Melting Point and HPLC

  • Melting Point : 226–230°C (ethanol recrystallized).
  • HPLC Purity : 99.2% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Industrial-Scale Production Considerations

Patent-Based Routes

WO2020049153A1 discloses a palladium-catalyzed Suzuki coupling for advanced intermediates but notes that Biginelli-derived routes remain cost-effective for bulk synthesis. Key steps include:

  • Triflation : Methyl 6-(2,4-dichlorophenyl)-5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzoannulene-2-carboxylate synthesis.
  • Suzuki Coupling : Cesiu

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its biological activity, including its effects on enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group and the tetrahydropyrimidine ring play crucial roles in binding to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Data of Selected DHPM Derivatives
Compound Name Substituent (C4 Position) Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Reference
Ethyl 4-(2,3-dichlorophenyl)-1-ethyl-6-methyl-2-oxo-...-5-carboxylate (4e) 2,3-dichlorophenyl, N1-ethyl 116 56 1678 (C=O ester), 1624 (C=O amide)
Ethyl 4-(2',4'-dichlorophenyl)-6-methyl-2-oxo-...-5-carboxylate 2,4-dichlorophenyl 249–251 59 1740 (C=O ester), 1698 (C=O pyrimidine)
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-...-5-carboxylate 4-bromophenyl, 2-thioxo Not reported Not reported NMR data consistent with literature
Ethyl 6-methyl-4-(p-tolyl)-2-oxo-...-5-carboxylate 4-methylphenyl (p-tolyl) Not reported Not reported MDL: MFCD00719779
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-...-5-carboxylate 3,4-dimethoxyphenyl Not reported Not reported UV-Vis studied via DFT

Key Observations:

  • Substituent Position and Polarity: The 2,3-dichlorophenyl derivative (4e) exhibits a significantly lower melting point (116°C) compared to the 2,4-dichlorophenyl analog (249–251°C), likely due to the N1-ethyl group disrupting crystal packing .
  • Electron-Withdrawing vs. Electron-Donating Groups: Chlorine substituents (electron-withdrawing) increase polarity and intermolecular interactions, raising melting points, whereas methyl groups (electron-donating) reduce polarity .
  • Thioxo vs. Oxo Groups: Replacement of the 2-oxo group with 2-thioxo (C=S) alters hydrogen-bonding capacity and may enhance bioactivity through sulfur-mediated interactions .

Spectral and Computational Analysis

  • IR Spectroscopy: The ester C=O stretch in 2,3-dichlorophenyl derivatives (1678 cm⁻¹) is redshifted compared to 2,4-dichlorophenyl analogs (1740 cm⁻¹), reflecting electronic effects of substituent position .
  • DFT/TD-DFT Studies: Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-...-5-carboxylate shows HOMO-LUMO gaps indicative of charge-transfer interactions, supporting its UV-Vis absorption profile .

Q & A

Q. What is the optimal synthetic route for Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how does reaction optimization impact yield?

The compound is synthesized via the Biginelli reaction, a one-pot condensation of 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and urea/thiourea derivatives. Evidence from similar dihydropyrimidinones indicates that microwave irradiation (e.g., 80°C, 15–20 min) significantly improves yields (79–85%) compared to conventional reflux methods (60–70%) by reducing side reactions and enhancing reaction homogeneity . Key parameters include solvent choice (ethanol or acetic acid), catalyst (e.g., HCl or polyphosphate ester), and post-reaction purification via recrystallization (methanol or ethanol) .

Q. How is the structure of this compound validated, and what analytical techniques are critical for confirmation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, confirming the boat conformation of the dihydropyrimidinone ring and intermolecular hydrogen bonding (N–H⋯O/S) patterns . Complementary techniques include:

  • NMR : 1H^1H NMR (DMSO-d6d_6) shows characteristic peaks: δ 0.97 (t, CH3_3-ethyl), 2.31 (s, CH3_3-methyl), 5.69 (br s, NH), and aromatic protons at δ 7.25–7.61 .
  • IR : Bands at 3360 cm1^{-1} (N–H), 1700 cm1^{-1} (C=O), and 1640 cm1^{-1} (C=N) .

Q. What preliminary pharmacological activities have been reported for this compound?

Dihydropyrimidinone analogs exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv, with IC50_{50} values comparable to isoniazid. Substitutions at the 4-phenyl position (e.g., 2,3-dichloro) enhance lipophilicity (LogP ~2.67), potentially improving membrane permeability . However, in vitro cytotoxicity and selectivity indices remain unreported for this specific derivative, necessitating further SAR studies .

Advanced Research Questions

Q. How do crystal packing and hydrogen-bonding motifs influence the compound’s stability and solubility?

SC-XRD reveals that the dihydropyrimidinone ring adopts a boat conformation, stabilized by intramolecular N–H⋯O hydrogen bonds (R22_2^2(8) motifs). Intermolecular N–H⋯S/O interactions form zigzag chains or 3D networks, reducing solubility in polar solvents. Solubility can be modulated by introducing hydrophilic substituents (e.g., –OH, –CN) or co-crystallizing with excipients .

Q. What methodological strategies resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 244–246°C vs. literature 212–214°C) may arise from polymorphism, solvent-dependent crystallization, or purity issues. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Compare SC-XRD data with reported structures to confirm phase purity .
  • Validate purity via HPLC (≥95%) and elemental analysis .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking and QSAR studies predict interactions with biological targets (e.g., thymidine phosphorylase, IC50_{50} ~0.014 µM for analogs). Focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl, –CF3_3) at the 2,3-phenyl positions improve steric and electronic complementarity with hydrophobic enzyme pockets .
  • Conformational analysis : Boat-to-chair ring transitions may alter binding affinity; MD simulations assess flexibility .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Measure IC50_{50} against target enzymes (e.g., thymidine phosphorylase) using spectrophotometric methods .
  • Cellular uptake studies : Use fluorescently tagged analogs and confocal microscopy to track intracellular localization .
  • Resistance profiling : Compare activity against wild-type vs. mutant bacterial strains to identify target specificity .

Methodological Challenges and Solutions

Q. How to address low yields in scale-up synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
  • Catalyst optimization : Replace HCl with recyclable catalysts (e.g., Fe3_3O4_4-supported ionic liquids) to improve atom economy .

Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity?

  • Free-energy perturbation (FEP) : Refine docking poses by accounting for solvent effects and protein flexibility .
  • Metabolic stability assays : Test liver microsome stability to identify rapid degradation pathways not modeled in silico .

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